2,7-Bis(2-phenylvinyl)naphthalene
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Overview
Description
2,7-Bis(2-phenylvinyl)naphthalene is an organic compound with the molecular formula C26H20. It is also known as 2,7-bis(2-phenylethen-1-yl)naphthalene. This compound is characterized by its naphthalene core substituted at the 2 and 7 positions with phenylvinyl groups. It is primarily used in scientific research and has applications in various fields, including chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(2-phenylvinyl)naphthalene typically involves the coupling of 2,7-dibromonaphthalene with styrene derivatives using palladium-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of 2,7-dibromonaphthalene with phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(2-phenylvinyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the phenylvinyl groups to phenylethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Phenylethyl-substituted naphthalenes.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced
Scientific Research Applications
2,7-Bis(2-phenylvinyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Materials Science: The compound is studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine: While specific biological applications are limited, derivatives of naphthalene compounds are often explored for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2,7-Bis(2-phenylvinyl)naphthalene primarily involves its interaction with light and its ability to undergo photophysical processes. The compound can absorb light and enter an excited state, leading to fluorescence or phosphorescence. This property is exploited in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di(1H-inden-2-yl)naphthalene (DIN)
- 2,6-Di((E)-styryl)naphthalene (DSN)
- 2,6-Bis(phenylthynyl)naphthalene (DPEN)
Uniqueness
2,7-Bis(2-phenylvinyl)naphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct photophysical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Properties
Molecular Formula |
C26H20 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
7-[(Z)-2-phenylethenyl]-2-[(E)-2-phenylethenyl]naphthalene |
InChI |
InChI=1S/C26H20/c1-3-7-21(8-4-1)11-13-23-15-17-25-18-16-24(20-26(25)19-23)14-12-22-9-5-2-6-10-22/h1-20H/b13-11-,14-12+ |
InChI Key |
BAXGJINOQBOMFG-HEEUSZRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC3=C(C=C2)C=CC(=C3)/C=C\C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C=CC(=C3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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